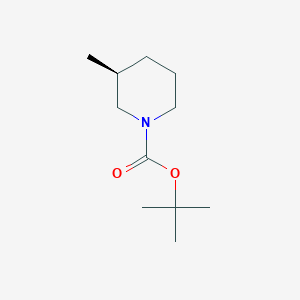

tert-Butyl(S)-3-methylpiperidine-1-carboxylate

Description

tert-Butyl(S)-3-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a methyl substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 211.29 g/mol. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for alkaloids, kinase inhibitors, and other bioactive molecules. The stereochemistry at the 3-position (S-configuration) is critical for its biological activity and interaction with chiral targets .

Properties

IUPAC Name |

tert-butyl (3S)-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLWMIBESIUEIV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(S)-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently converted to the desired carboxylate ester. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(S)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: N-oxides.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl(S)-3-methylpiperidine-1-carboxylate is a versatile compound with significant applications across various scientific and industrial fields. Its uses stem from its chemical properties, particularly the tert-butyl carbamate group, which serves as a protecting group for amines in organic synthesis.

Scientific Research Applications

tert-Butyl(S)-3-methylpiperidine-1-carboxylate is used as an intermediate in synthesizing complex organic molecules. The applications span across chemistry, biology, medicine, and industry.

Chemistry tert-Butyl(S)-3-methylpiperidine-1-carboxylate is utilized as a building block in synthesizing complex organic molecules and as a reagent in various chemical transformations. The tert-butyl group's unique reactivity pattern makes it valuable in different chemical transformations . A simple and safe tert-butylation reaction has been developed, where treatment of various free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly affords tert-butyl esters with free amino groups quickly and in good yields .

Biology This compound is utilized in studying biological processes and as a probe in biochemical assays. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting as anticonvulsants, analgesics, and antidepressants.

Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. It is a potential intermediate in synthesizing drugs targeting neurological disorders.

Industry The compound is employed in the production of specialty chemicals and as an intermediate in manufacturing pharmaceuticals and agrochemicals.

Synthesis and Industrial Applications

The synthesis of tert-Butyl(S)-3-methylpiperidine-1-carboxylate typically involves several steps:

- Protection : The nitrogen atom of (S)-3-methylpiperidine is protected using tert-butyl chloroformate.

- Hydroxymethylation : The protected intermediate undergoes hydroxymethylation using formaldehyde and reducing agents like sodium borohydride.

- Purification : The final product is purified through standard organic synthesis techniques.

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlighting its versatility in industrial applications.

Case Studies

(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

| Application | Description |

|---|---|

| Anticancer Study | In a study investigating the effects of various piperidine derivatives, this compound was synthesized as part of a series aimed at enhancing anticancer activity. The results indicated that specific modifications led to improved binding affinities to cancer-related targets, resulting in significant antiproliferative effects against multiple cancer cell lines. |

| Neuroprotective Study | Another study explored the neuroprotective effects of piperidine derivatives on neuronal cultures exposed to oxidative stress. The results suggested that certain derivatives could effectively reduce cell death and promote survival pathways, indicating potential for developing neuroprotective agents. |

Mechanism of Action

The mechanism of action of tert-Butyl(S)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between tert-Butyl(S)-3-methylpiperidine-1-carboxylate and analogous compounds are highlighted below:

Substituent Variations at the 3-Position

tert-Butyl 3-[Hydroxy(phenyl)amino]-3-methylpiperidine-1-carboxylate (3f) Structure: Features a hydroxy(phenyl)amino group at the 3-position. Properties: Increased polarity due to the hydroxyl and aromatic amino groups, leading to lower lipophilicity (clogP ~1.2) compared to the target compound (clogP ~2.5). Synthesis: Prepared via GP1 with a 56% yield after column chromatography (CH₂Cl₂). IR data show peaks at 1692 cm⁻¹ (ester C=O) and 1597 cm⁻¹ (aromatic C=C) . Applications: Likely used in medicinal chemistry for its hydrogen-bonding capacity.

tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1) Structure: Substituted with a methylamino group at the 3-position. Properties: Higher basicity (pKa ~9.5) due to the free amine, contrasting with the target compound’s neutral methyl group. Molecular weight: 214.30 g/mol . Applications: Serves as a precursor for alkylation or acylation reactions in drug discovery.

(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS 1217710-80-9) Structure: Contains a Boc-protected amino group at the 3-position. Properties: Increased steric bulk and acid-lability (Boc deprotection at pH <4). Similarity score: 1.00 to the target compound due to shared Boc and piperidine backbone . Applications: Intermediate in peptide synthesis requiring sequential deprotection.

Substituent Variations at the 4-Position

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS 301221-57-8) Structure: 4-position substituted with an amino-hydroxyethyl group. Properties: Higher water solubility (logS ~-2.1) compared to the target compound (logS ~-3.5) due to polar functional groups. Similarity score: 0.94 . Applications: Potential use in glycopeptide antibiotics or glycosidase inhibitors.

Stereochemical and Functional Group Comparisons

| Compound Name | 3-Substituent | Key Functional Groups | clogP | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | Methyl (S) | Boc, methyl | 2.5 | 211.29 | Chiral intermediates |

| 3f (Hydroxy(phenyl)amino) | Hydroxy(phenyl)amino | Boc, hydroxyl, aromatic | 1.2 | 304.35 | H-bonding motifs in drug design |

| CAS 912368-73-1 (Methylamino) | Methylamino | Boc, amine | 1.8 | 214.30 | Alkylation precursors |

| CAS 1217710-80-9 (Boc-amino) | Boc-amino | Boc, protected amine | 2.7 | 300.36 | Peptide synthesis |

Spectroscopic Data

Biological Activity

tert-Butyl(S)-3-methylpiperidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H23NO2

Molecular Weight: 215.32 g/mol

Chirality: The (S)-configuration plays a crucial role in its biological interactions, particularly in asymmetric synthesis and receptor binding.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly regarding its potential therapeutic applications.

The compound is believed to function through several mechanisms:

- Prodrug Activity: It may act as a prodrug, where the tert-butyl group is removed in vivo to release an active metabolite.

- Enzyme Inhibition: Studies suggest that it may inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase .

- Cytokine Modulation: The compound has shown potential in modulating inflammatory responses by reducing levels of pro-inflammatory cytokines like TNF-α and IL-6 .

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of related compounds to enhance potency and efficacy. For instance, modifications to the piperidine ring or substituents can significantly impact biological activity. The presence of the tert-butyl group has been linked to improved pharmacokinetic properties, while variations in the methyl group position can alter receptor affinity and selectivity .

Case Studies

-

Neuroprotective Effects:

- A study demonstrated that derivatives of this compound exhibit protective effects against amyloid-beta-induced toxicity in astrocytes, indicating potential applications in Alzheimer's disease treatment. The compound showed a significant reduction in oxidative stress markers and inflammatory cytokines .

- Antimicrobial Activity:

Data Tables

| Compound | IC50 (μM) | Mechanism of Action | Biological Activity |

|---|---|---|---|

| This compound | 15.4 | Acetylcholinesterase inhibition | Neuroprotective |

| Related piperidine derivative | 13 - 22 | Inhibition of MenA | Antimicrobial |

| tert-butyl-(4-hydroxy-3-(... | 0.17 | β-secretase inhibition | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.